(3-Methoxy-3-methylbut-1-en-1-yl)benzene
Description
(3-Methoxy-3-methylbut-1-en-1-yl)benzene is a substituted benzene derivative characterized by a methoxy group (-OCH₃) and a 3-methylbut-1-en-1-yl chain attached to the aromatic ring.
The molecular formula of this compound is C₁₂H₁₆O, with a molecular weight of 176.26 g/mol (calculated from the formula). Its structure includes a conjugated ene group adjacent to the methoxy substituent, which may influence its electronic properties and reactivity in organic transformations such as cycloadditions or metal-catalyzed C–H functionalization .
Properties
CAS No. |
100103-33-1 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(3-methoxy-3-methylbut-1-enyl)benzene |
InChI |
InChI=1S/C12H16O/c1-12(2,13-3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
YKBWTDGPVYTMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CC1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-3-methylbut-1-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of methoxybenzene with a suitable alkylating agent such as 3-methylbut-1-en-1-yl chloride in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of (3-Methoxy-3-methylbut-1-en-1-yl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques may also be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-3-methylbut-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxy-3-methylbut-1-en-1-yl)benzene depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Electronic and Steric Effects
- Methoxy vs. Chloro Substituents : The methoxy group in (3-Methoxy-3-methylbut-1-en-1-yl)benzene is electron-donating, which may enhance aromatic electrophilic substitution reactivity. In contrast, chloro-substituted analogs (e.g., 3o, 3t) exhibit electron-withdrawing effects, directing reactions to specific positions and stabilizing intermediates in hydrochlorination .
- Steric Hindrance : The 3-methylbutenyl chain in the target compound introduces moderate steric bulk, whereas the multi-substituted derivative (C₁₈H₂₂O₂) in faces significant steric challenges, limiting its accessibility in reactions .
Physical State and Purification
- Oily Liquids : Both chloro derivatives (3o, 3t) and the target compound are likely oily liquids at room temperature, as inferred from their synthesis conditions and purification via column chromatography .
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